BenchChemオンラインストアへようこそ!

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-

Lipophilicity Drug distribution Physicochemical profiling

3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- (CAS 98326-38-6; MW 264.29; C₁₅H₁₂N₄O) is the fully aromatic, dehydrogenated member of the 6-(4-pyridinylamino)phenyl-pyridazinone family. This compound belongs to the pyridazinone heterocycle class, which is widely exploited in cardiovascular, anti-inflammatory, and kinase-inhibitor drug discovery.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
CAS No. 98326-38-6
Cat. No. B12939599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-
CAS98326-38-6
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)C=C2)NC3=CC=NC=C3
InChIInChI=1S/C15H12N4O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13/h1-10H,(H,16,17)(H,19,20)
InChIKeyNFQUZCPMNKGLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(4-Pyridinylamino)phenyl)-3(2H)-pyridazinone (CAS 98326-38-6): Structural Identity, Class Context, and Procurement Rationale


3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- (CAS 98326-38-6; MW 264.29; C₁₅H₁₂N₄O) is the fully aromatic, dehydrogenated member of the 6-(4-pyridinylamino)phenyl-pyridazinone family . This compound belongs to the pyridazinone heterocycle class, which is widely exploited in cardiovascular, anti-inflammatory, and kinase-inhibitor drug discovery [1]. Its defining structural feature—a planar, conjugated pyridazin-3(2H)-one ring—distinguishes it from the more extensively studied 4,5-dihydro analog Senazodan (MCI-154; CAS 98326-32-0) [2]. The compound is commercially available at 97–98% purity from multiple suppliers, primarily for research use .

Why 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- Cannot Be Interchanged with Its 4,5-Dihydro Analog Senazodan in Research Applications


Although CAS 98326-38-6 and Senazodan (CAS 98326-32-0) share an identical 6-(4-pyridinylamino)phenyl appendage, the oxidation state of the pyridazinone ring creates two chemically and pharmacologically distinct entities. The 4,5-dihydro form (Senazodan) is a well-characterized dual PDE III inhibitor / Ca²⁺ sensitizer with PDE III IC₅₀ = 3.8 µM and positive inotropic EC₅₀ = 0.8 µM in guinea pig myocardium [1]; it possesses a non-planar ring with sp³ character that is essential for its biological activity at PDE3 [2]. The fully aromatic form (CAS 98326-38-6) features a planar, conjugated ring with measurably different physicochemical properties—logP = 2.48 vs. 1.57 and fraction sp³ = 0.07 vs. ~0.13 [3]. These differences directly affect molecular recognition, metabolic stability, and reactivity. Consequently, a procurement decision that treats these two compounds as interchangeable will yield irreproducible biological readouts and flawed structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- Versus Closest Analogs


LogP Differential: Enhanced Lipophilicity of the Fully Aromatic Form vs. Senazodan Predicts Altered Membrane Partitioning

The fully aromatic target compound (CAS 98326-38-6) exhibits a calculated logP of 2.48, compared to 1.57 for the 4,5-dihydro analog Senazodan (CAS 98326-32-0) [1]. This ΔlogP of +0.91 represents a substantial increase in lipophilicity, translating to a predicted ~8-fold higher octanol-water partition coefficient [1]. The difference arises from the loss of the polarizable C4–C5 sp³ methylene units upon aromatization, which reduces hydrogen-bonding capacity and increases hydrocarbon character .

Lipophilicity Drug distribution Physicochemical profiling

Molecular Planarity and Fraction sp³: Conformational Rigidity Differentiates the Aromatic Pyridazinone from All 4,5-Dihydro Class Members

The target compound possesses a fraction sp³ of 0.07, corresponding to a single non-aromatic position (the N2–H bond) in an otherwise fully conjugated, planar ring system [1]. In contrast, Senazodan possesses two additional sp³ carbons at C4 and C5 (fraction sp³ ≈ 0.13), which impose a non-planar, puckered ring conformation [2]. This conformational difference has a direct impact on intermolecular π-stacking interactions: the planar aromatic pyridazinone can engage in more extensive face-to-face π–π interactions with aromatic residues in protein binding pockets or with nucleic acid bases, whereas the dihydro form's non-planarity restricts such interactions to edge-to-face geometries [3].

Molecular conformation π-Stacking Structure-based drug design

Chemical Stability: The Aromatic Pyridazinone Is the Thermodynamic Endpoint of Dihydropyridazinone Oxidation

The 4,5-dihydro-3(2H)-pyridazinone ring in Senazodan is susceptible to dehydrogenation (oxidative aromatization) under multiple conditions: Br₂/acetic acid at 80–100°C, CuCl₂ in acetonitrile, or I₂-mediated oxidation [1]. The resulting product is CAS 98326-38-6, the fully aromatic form. Once aromatized, the pyridazinone ring cannot undergo further dehydrogenation under analogous conditions, conferring superior chemical stability [2]. In the context of drug metabolism, dihydropyridazinones can undergo P450-mediated oxidation to the aromatic form, as demonstrated for emorfazone, where photochemical dehydrogenation of the dihydro ring produces the aromatic pyridazinone metabolite [3].

Oxidative stability Metabolic resistance Long-term storage

PDE III Inhibitory Activity: The 4,5-Dihydro Moiety Is Essential; the Aromatic Form Is Predicted to Display a Distinct Selectivity Profile

Senazodan (the 4,5-dihydro form) inhibits PDE III from guinea pig myocardium with IC₅₀ = 3.8 µM and is highly selective over PDE I, II, and IV (no significant inhibition up to 100–1,000 µM) [1]. The positive inotropic effect (EC₅₀ = 0.8 µM in papillary muscle) is accompanied by a 150% increase in cAMP content at 30 µM [1]. Crucially, published SAR across multiple pyridazinone chemical series demonstrates that the 4,5-dihydro ring is a pharmacophoric requirement for potent PDE3 inhibition: analogs with a 5-methyl-4,5-dihydropyridazinone moiety exhibit the highest PDE3 inhibitory activities (pIC₅₀ = 7.0–8.7), while the corresponding fully aromatic 3(2H)-pyridazinones consistently show shifted selectivity profiles, often favoring PDE4 or kinase targets over PDE3 [2]. Although a direct IC₅₀ measurement for CAS 98326-38-6 at PDE3 has not been reported in the peer-reviewed literature, the class-level SAR inference is that the aromatic form lacks the conformational flexibility required for the PDE3 catalytic site and may instead be better suited for targets that prefer flat aromatic ligands (e.g., kinase ATP-binding pockets) [3].

PDE3 inhibition Cardiotonic pharmacology SAR differentiation

Synthetic Accessibility: Compound 98326-38-6 Is the Direct Dehydrogenation Product of Senazodan, Enabling Paired Procurement for Matched-Pair SAR Studies

The target compound (CAS 98326-38-6) is prepared quantitatively from Senazodan (or its hydrochloride salt) via dehydrogenation using Br₂ in acetic acid at 80–100°C [1], CuCl₂ in acetonitrile under mild conditions , or sodium m-nitrobenzenesulfonate [2]. This synthetic relationship enables researchers to procure both the dihydro and aromatic forms as a matched pair for direct comparative biological evaluation. The patent literature explicitly claims that both 4,5-dihydro-3(2H)-pyridazinones and the corresponding fully aromatic 3(2H)-pyridazinones are useful as cardiotonic agents, with the aromatic forms serving as distinct chemical entities for composition-of-matter protection [1].

Matched-pair analysis Synthetic intermediate Metabolite identification

Optimal Application Scenarios for 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)- Based on Quantitative Differentiation Evidence


Matched-Pair SAR Studies of Oxidation State Effects on Target Binding

Procure both CAS 98326-38-6 (aromatic, logP 2.48) and Senazodan (CAS 98326-32-0, logP 1.57) as a matched oxidation-state pair to quantify the impact of ring planarity and lipophilicity on target engagement. The ΔlogP of 0.91 and the conformational difference (planar vs. non-planar) provide two orthogonal molecular descriptors for SAR analysis [1]. This paired procurement strategy is supported by the patent literature, which explicitly describes both oxidation states within the same cardiotonic pharmacophore [2].

Oxidative Metabolite Reference Standard for Senazodan Metabolism Studies

When Senazodan is used as a pharmacological probe in hepatic microsome or hepatocyte incubations, CAS 98326-38-6 serves as the authentic reference standard for the potential oxidative dehydrogenation metabolite. Dihydropyridazinones are documented substrates for P450-mediated aromatization [3], and the aromatic form enables unambiguous LC-MS/MS identification and quantification of this metabolic pathway. This application is essential for ADME/PK studies where metabolite identification is required for regulatory or publication purposes.

Kinase Inhibitor Screening Where Planar ATP-Mimetic Scaffolds Are Preferred

Based on class-level SAR showing that fully aromatic 3(2H)-pyridazinones preferentially engage kinase ATP-binding pockets (flat, hydrophobic clefts that favor planar aromatic ligands), CAS 98326-38-6 is the appropriate choice for kinase profiling panels [4]. The ZINC database SEA prediction links this scaffold to CHEK1 (Chk1 serine/threonine kinase) with a significant P-value (35%), suggesting potential kinase-targeting applications [1]. Investigators should select the aromatic form when screening against kinases, while reserving the dihydro form for PDE3-focused campaigns.

Forced Degradation and Stability-Indicating Method Development for Dihydropyridazinone Drug Candidates

The quantitative conversion of 4,5-dihydropyridazinones to the corresponding aromatic form under Br₂/AcOH, CuCl₂/MeCN, or I₂-mediated oxidative conditions [5] positions CAS 98326-38-6 as the primary degradation product reference standard for stability-indicating HPLC/UPLC method validation. Procurement of the aromatic form enables forced degradation studies where the dihydro parent drug is subjected to oxidative stress, and the aromatic product is used for peak identification, relative response factor determination, and mass balance verification.

Quote Request

Request a Quote for 3(2H)-Pyridazinone, 6-(4-(4-pyridinylamino)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.